(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
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Overview
Description
®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions: ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly employed.
Major Products: The major products formed from these reactions include pyridine-N-oxides, dihydropyridine derivatives, and various substituted pyrano[2,3-b]pyridines .
Scientific Research Applications
Chemistry: In chemistry, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine: In medicine, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol derivatives are being investigated for their therapeutic potential. They have been explored for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Comparison: Compared to these similar compounds, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol exhibits unique structural features that enhance its reactivity and stability. Its fused ring system provides a rigid framework that can interact more effectively with biological targets, making it a more potent bioactive molecule .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(4R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m1/s1 |
InChI Key |
ZVXJNBXHDDSCHZ-SSDOTTSWSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=N2 |
Canonical SMILES |
C1COC2=C(C1O)C=CC=N2 |
Origin of Product |
United States |
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